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Introduction to DNA-PAINT
DNA-Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT) is a powerful

super-resolution fluorescence microscopy technique that overcomes the diffraction limit of light

to achieve nanoscale resolution.[1][2] Unlike conventional fluorescence microscopy that relies

on the photophysics of fluorescent proteins or organic dyes, DNA-PAINT utilizes the transient,

programmable binding of short, dye-labeled DNA oligonucleotides ("imager strands") to their

complementary sequences ("docking strands") which are attached to the target of interest.[3][4]

[5][6] This dynamic binding and unbinding creates "blinking" events at the target site, allowing

for the precise localization of individual molecules and the reconstruction of a super-resolved

image.[1][3][5]

The key advantages of DNA-PAINT include its high spatial resolution, with the ability to resolve

structures at the sub-10 nm scale, and its exceptional multiplexing capabilities.[1][2][7]

Furthermore, the predictable kinetics of DNA hybridization enable quantitative analysis, such as

counting the number of molecules in a cluster.[8][9][10]
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The fundamental principle of DNA-PAINT is the stochastic, transient binding of a fluorescently

labeled "imager" strand to a complementary "docking" strand that is conjugated to a target

molecule, typically via an antibody or other affinity-based probe.[3][5] The imager strands are

present in the imaging buffer at a low concentration, ensuring that at any given moment, only a

sparse subset of docking strands are occupied.[11] This temporal separation of fluorescence

signals allows for the precise localization of each binding event. The continuous replenishment

of imager strands from the solution effectively circumvents the issue of photobleaching, which

is a significant limitation in other super-resolution techniques.[12]

Variations of the DNA-PAINT Technique
Several variations of the DNA-PAINT methodology have been developed to enhance its

capabilities:

Exchange-PAINT: This powerful multiplexing technique allows for the sequential imaging of

multiple targets in a sample using the same fluorophore.[1][2][12] After imaging the first

target, the corresponding imager strands are washed away, and a new set of imager strands

specific to the next target is introduced.[1][3][12] This process can be repeated for numerous

targets, limited only by the number of orthogonal DNA sequences available.[1][3]

Quantitative PAINT (qPAINT): qPAINT leverages the predictable binding kinetics of DNA

hybridization to count the number of molecules at a specific location, even when they are too

close to be resolved spatially.[8][9][10] By analyzing the frequency of imager strand binding,

the number of available docking strands, and thus the number of target molecules, can be

determined with high accuracy.[8][9]

DNA-PAINT-ERS (Ethylene carbonate, Repeating sequence, Spacer): This modification

accelerates the imaging speed of DNA-PAINT.[12][13] The addition of ethylene carbonate to

the imaging buffer, the use of repeating docking sequences, and the inclusion of a spacer

between the docking strand and the labeling molecule all contribute to faster hybridization

kinetics.[12][13]

Secondary label-based unlimited multiplexed DNA-PAINT (SUM-PAINT): SUM-PAINT is a

recent advancement that further enhances multiplexing speed by decoupling the DNA

barcoding of the target from the imaging process itself.[12]
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Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the DNA-PAINT

technique, providing a reference for expected performance.

Table 1: Achievable Spatial Resolution in DNA-PAINT

Parameter Value Reference

In vitro spatial resolution (on

DNA origami)
Sub-10 nm [1][2]

Cellular imaging spatial

resolution
< 10 nm [7]

Localization precision 3-6 nm [14]

Table 2: Comparison of Labeling Strategies and their Impact on Apparent Size

Labeling Strategy
Apparent Size of Single
EGFR Protein

Reference

SOMAmer ~1 (normalized) [7]

Primary and DNA-conjugated

secondary antibody
~2-fold larger than SOMAmer [7]

Experimental Protocols
Protocol 1: Indirect Immunofluorescence DNA-PAINT of
Cellular Structures
This protocol describes the labeling of a target protein in fixed cells using a primary antibody

and a secondary antibody conjugated to a DNA docking strand.

Materials:

Cells: Adherent cells grown on glass coverslips.
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Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

Primary Antibody: Specific to the target of interest.

Secondary Antibody-Docking Strand Conjugate: A secondary antibody that recognizes the

primary antibody, conjugated to a specific DNA docking strand sequence.

Washing Buffer: 1x PBS with 0.05% Tween-20.

Imaging Buffer (Buffer C): 1x PBS, 500 mM NaCl, pH 8.0.[1][3]

Imager Strands: Fluorescently labeled DNA oligonucleotides complementary to the docking

strand sequence, diluted in Imaging Buffer to a final concentration of 0.1-1 nM.[11]

Procedure:

Cell Culture and Fixation:

Culture adherent cells on glass coverslips to the desired confluency.

Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Block the samples with 5% BSA in PBS for 1 hour at room temperature to reduce non-

specific antibody binding.
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Primary Antibody Incubation:

Dilute the primary antibody in Blocking Buffer according to the manufacturer's

recommendations.

Incubate the samples with the primary antibody solution for 1-2 hours at room temperature

or overnight at 4°C.

Wash the samples three times with Washing Buffer for 5 minutes each.

Secondary Antibody-Docking Strand Incubation:

Dilute the secondary antibody-docking strand conjugate in Blocking Buffer. A 1:200 to

1:500 dilution is a good starting point, but optimal concentrations should be determined

empirically.[5]

Incubate the samples with the secondary antibody solution for 1 hour at room

temperature.

Wash the samples three times with Washing Buffer for 5 minutes each.

Post-Fixation (Optional but Recommended):

To ensure the stability of the antibody-DNA complexes, post-fix the samples with 2.5%

glutaraldehyde in PBS for 10 minutes at room temperature.

Wash the samples thoroughly with PBS.

Imaging Preparation:

Wash the sample once with the Imaging Buffer.[5]

Add the Imaging Buffer containing the fluorescently labeled imager strands at the desired

concentration (e.g., 0.5 nM).

Mount the coverslip on a microscope slide. For Exchange-PAINT, use a flow chamber to

allow for buffer exchange.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://abberior.rocks/expertise/protocols/dna-paint-labeling-protocol/
https://abberior.rocks/expertise/protocols/dna-paint-labeling-protocol/
https://microscopist.co.uk/files/wp-content/uploads/2021/02/super-res-dna-paint.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Exchange-PAINT for Multiplexed Imaging
This protocol outlines the sequential imaging of multiple targets using the Exchange-PAINT

technique.

Materials:

Sample prepared as in Protocol 1, with each target labeled with a primary antibody and a

secondary antibody conjugated to a unique, orthogonal docking strand sequence.

A set of imager strands, each complementary to one of the docking strand sequences and

labeled with the same fluorophore.

Imaging Buffer (Buffer C).[1][3]

Washing Buffer for Exchange (Buffer B): 5 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.05%

Tween-20, pH 8.[1]

Procedure:

Image the First Target:

Introduce the Imaging Buffer containing the imager strand specific for the first target.

Acquire the DNA-PAINT data for the first target.

Wash Step:

Thoroughly wash the sample with Washing Buffer for Exchange for 1-2 minutes to remove

all unbound imager strands from the first round.[1] It is crucial to ensure complete removal

to prevent crosstalk between channels.

Image the Second Target:

Introduce the Imaging Buffer containing the imager strand specific for the second target.

Acquire the DNA-PAINT data for the second target.

Repeat for Subsequent Targets:
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Repeat the wash and imaging steps for each subsequent target, using the corresponding

specific imager strand.

Image Registration and Analysis:

After acquiring data for all targets, the individual super-resolved images need to be aligned

(registered) to correct for any sample drift that may have occurred during the sequential

imaging process.

Data Acquisition and Analysis
Microscope Setup:

DNA-PAINT is typically performed on an inverted fluorescence microscope equipped for

Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet

(HILO) illumination to minimize background fluorescence from unbound imager strands in

the solution.[1]

A high-power laser (e.g., 647 nm) is used for excitation.[1]

An Electron-Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera is used for

sensitive detection of single-molecule blinking events.

Image Acquisition:

Thousands of frames (typically 10,000 to 50,000) are acquired with a typical frame rate of 5-

10 Hz.[1]

The laser power should be optimized to maximize the signal-to-noise ratio of the blinking

events.

Data Analysis Workflow:

Localization: The raw image data is processed with a localization algorithm to determine the

precise coordinates of each blinking event with sub-pixel accuracy.

Drift Correction: Sample drift during the long acquisition times is a common issue and must

be corrected for. This is often done using fiducial markers (e.g., fluorescent beads) or by
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cross-correlation of the localization data.

Image Reconstruction: The final super-resolution image is rendered by plotting the corrected

localizations as Gaussian spots.

Quantitative Analysis (for qPAINT): The temporal information of the blinking events is

analyzed to determine the binding frequency and subsequently the number of molecules.

Software:

Picasso: An open-source software package specifically designed for DNA-PAINT data

analysis, which includes modules for localization, filtering, rendering, and drift correction.[3]

Other single-molecule localization microscopy (SMLM) software packages can also be

adapted for DNA-PAINT analysis.

Diagrams

Target Molecule Labeling Complex
Imaging Components

Protein of Interest Primary Antibodybinds to Secondary Antibody
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Docking Strand (DNA)
conjugated to Laser Excitation Imager Strand
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Click to download full resolution via product page

Caption: Principle of DNA-PAINT super-resolution microscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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